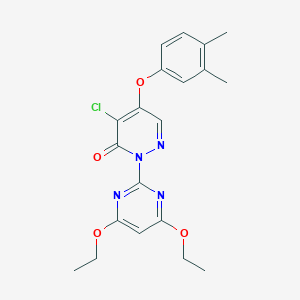

![molecular formula C22H18N6OS B287750 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287750.png)

5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile, also known as AKT inhibitor VIII, is a small molecule inhibitor that targets the AKT signaling pathway. This pathway is involved in various cellular processes such as cell growth, proliferation, and survival. AKT inhibitor VIII has been extensively studied for its potential use in cancer therapy and other diseases related to aberrant AKT signaling.

Mecanismo De Acción

5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitor VIII targets the 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile signaling pathway by inhibiting the activity of 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile. 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a serine/threonine kinase that is activated by various growth factors and cytokines. Upon activation, 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile phosphorylates downstream targets involved in cell growth, proliferation, and survival. 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitor VIII binds to the ATP-binding site of 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile, preventing its activation and downstream signaling. This leads to cell cycle arrest and apoptosis in cancer cells.

Biochemical and physiological effects:

5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitor VIII has been shown to have potent inhibitory activity against 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile in vitro and in vivo. In cancer cells, 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitor VIII induces cell cycle arrest and apoptosis, leading to decreased cell growth and survival. In addition to its anti-cancer effects, 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitor VIII has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Furthermore, 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitor VIII has been shown to have cardioprotective effects in animal models of cardiovascular disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitor VIII is a highly specific inhibitor of 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile, making it a valuable tool for studying the 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile signaling pathway in vitro and in vivo. However, like all small molecule inhibitors, 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitor VIII has limitations in terms of its pharmacokinetics and toxicity. In addition, the use of 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitor VIII in animal models may not fully reflect the complexity of the 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile signaling pathway in humans.

Direcciones Futuras

Despite the promising results obtained with 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitor VIII, there is still much to be learned about the 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile signaling pathway and its role in disease. Future research directions may include the development of more potent and specific 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitors, the investigation of 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile signaling in different disease contexts, and the identification of biomarkers for patient stratification and monitoring. In addition, the combination of 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitors with other targeted therapies may enhance their efficacy and reduce the risk of resistance. Overall, 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitor VIII represents a valuable tool for studying the 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile signaling pathway and has great potential for the development of novel therapeutics for cancer and other diseases.

Métodos De Síntesis

The synthesis of 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitor VIII involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 2-chloro-6-(4-methylphenoxy)pyrimidine, followed by the reaction of the resulting compound with 4-cyano-3-(methylthio)-1H-pyrazole. The final product is obtained after purification by column chromatography and recrystallization. The purity of the compound is confirmed by HPLC and NMR spectroscopy.

Aplicaciones Científicas De Investigación

5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitor VIII has been extensively studied for its potential use in cancer therapy. The 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile signaling pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival. 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitor VIII has been shown to inhibit the activity of 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile, leading to cell cycle arrest and apoptosis in cancer cells. In addition to cancer therapy, 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile inhibitor VIII has also been investigated for its potential use in other diseases related to aberrant 5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile signaling, such as diabetes, cardiovascular disease, and neurodegenerative diseases.

Propiedades

Nombre del producto |

5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile |

|---|---|

Fórmula molecular |

C22H18N6OS |

Peso molecular |

414.5 g/mol |

Nombre IUPAC |

5-amino-1-[6-(4-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile |

InChI |

InChI=1S/C22H18N6OS/c1-14-8-10-16(11-9-14)29-19-12-18(25-21(26-19)15-6-4-3-5-7-15)28-20(24)17(13-23)22(27-28)30-2/h3-12H,24H2,1-2H3 |

Clave InChI |

UCVNEDFMGVLFEY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)SC)C#N)N)C4=CC=CC=C4 |

SMILES canónico |

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)SC)C#N)N)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287673.png)

![6-Phenyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287675.png)

![2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B287676.png)

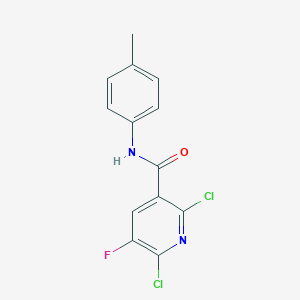

![2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B287678.png)

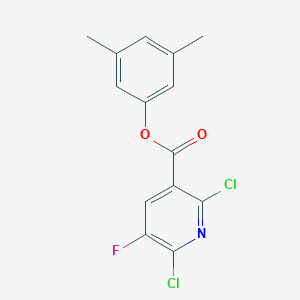

![2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime](/img/structure/B287680.png)

![4,5-dibromo-2-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287685.png)

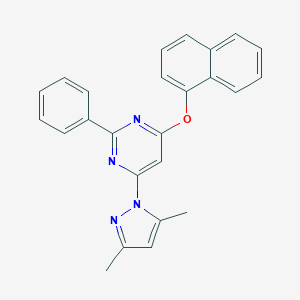

![5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B287687.png)

![5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B287688.png)

![3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287696.png)

![N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide](/img/structure/B287706.png)